5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride
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Overview
Description
5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is a chemical compound with the molecular formula C10H17Cl3FN3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-chloropyridine with piperidine in the presence of a fluorinating agent such as silver fluoride or copper fluoride at elevated temperatures (450-500°C) to introduce the fluorine atom . The resulting intermediate is then reacted with hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This can lead to modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 4-Fluoropyridine
- 5-Fluoro-2-aminopyrimidine
Uniqueness
5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is unique due to the presence of both the fluorine atom and the piperidine ring, which confer distinct chemical and biological properties. Compared to other fluorinated pyridines, this compound exhibits enhanced stability, reactivity, and potential for therapeutic applications.
Properties
IUPAC Name |
5-fluoro-N-piperidin-4-ylpyridin-2-amine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3.3ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;;;/h1-2,7,9,12H,3-6H2,(H,13,14);3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASZCGHUNCISKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=C(C=C2)F.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl3FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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